molecular formula C18H12N2O B11845293 N-(6-cyanonaphthalen-2-yl)benzamide CAS No. 71590-35-7

N-(6-cyanonaphthalen-2-yl)benzamide

Cat. No.: B11845293
CAS No.: 71590-35-7
M. Wt: 272.3 g/mol
InChI Key: JSQZSRPBQIAKNZ-UHFFFAOYSA-N
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Description

N-(6-cyanonaphthalen-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a naphthalene ring with a cyano substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyanonaphthalen-2-yl)benzamide typically involves the acylation of 2-amino-6-cyanonaphthalene with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(6-cyanonaphthalen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-cyanonaphthalen-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential as a fluorescent probe due to its naphthalene moiety, which can be used in imaging studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes and pigments due to its stable chromophore

Mechanism of Action

The mechanism of action of N-(6-cyanonaphthalen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to proteins or enzymes, altering their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-cyanonaphthalen-1-yl)benzamide
  • N-(2-cyanonaphthalen-1-yl)benzamide
  • N-(2-cyanonaphthalen-6-yl)benzamide

Uniqueness

N-(6-cyanonaphthalen-2-yl)benzamide is unique due to the specific positioning of the cyano group on the naphthalene ring, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as biological activity .

Properties

CAS No.

71590-35-7

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

N-(6-cyanonaphthalen-2-yl)benzamide

InChI

InChI=1S/C18H12N2O/c19-12-13-6-7-16-11-17(9-8-15(16)10-13)20-18(21)14-4-2-1-3-5-14/h1-11H,(H,20,21)

InChI Key

JSQZSRPBQIAKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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